molecular formula C16H22N2O2 B13150933 tert-butyl (3aR,9bR)-1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c]isoquinoline-4-carboxylate

tert-butyl (3aR,9bR)-1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c]isoquinoline-4-carboxylate

Cat. No.: B13150933
M. Wt: 274.36 g/mol
InChI Key: CCFNXAQBRRJDFV-KBPBESRZSA-N
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Description

4H-Pyrrolo[3,4-c]isoquinoline-4-carboxylic acid, 1,2,3,3a,5,9b-hexahydro-, 1,1-dimethylethyl ester, (3aR,9bR)- is a complex organic compound with a unique structure that includes a pyrroloisoquinoline core. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrrolo[3,4-c]isoquinoline-4-carboxylic acid, 1,2,3,3a,5,9b-hexahydro-, 1,1-dimethylethyl ester, (3aR,9bR)- typically involves a multi-step process. One common method includes a P(NMe2)3-catalyzed [4 + 2] annulation followed by a Zn/AcOH-mediated reduction–hydroamination–isomerization . This method is practical and scalable, making it suitable for both laboratory and industrial production.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrrolo[3,4-c]isoquinoline-4-carboxylic acid, 1,2,3,3a,5,9b-hexahydro-, 1,1-dimethylethyl ester, (3aR,9bR)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

4H-Pyrrolo[3,4-c]isoquinoline-4-carboxylic acid, 1,2,3,3a,5,9b-hexahydro-, 1,1-dimethylethyl ester, (3aR,9bR)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Pyrrolo[3,4-c]isoquinoline-4-carboxylic acid, 1,2,3,3a,5,9b-hexahydro-, 1,1-dimethylethyl ester, (3aR,9bR)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4H-Pyrrolo[3,4-c]isoquinoline-4-carboxylic acid, 1,2,3,3a,5,9b-hexahydro-, 1,1-dimethylethyl ester, (3aS,9bR)
  • Tetrahydroquinolines
  • Pyrroloquinolines

Uniqueness

4H-Pyrrolo[3,4-c]isoquinoline-4-carboxylic acid, 1,2,3,3a,5,9b-hexahydro-, 1,1-dimethylethyl ester, (3aR,9bR)- is unique due to its specific stereochemistry and the presence of a pyrroloisoquinoline core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

tert-butyl (3aR,9bR)-1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c]isoquinoline-4-carboxylate

InChI

InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-10-11-6-4-5-7-12(11)13-8-17-9-14(13)18/h4-7,13-14,17H,8-10H2,1-3H3/t13-,14-/m0/s1

InChI Key

CCFNXAQBRRJDFV-KBPBESRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2[C@H]3[C@@H]1CNC3

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C3C1CNC3

Origin of Product

United States

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